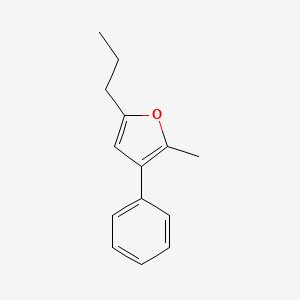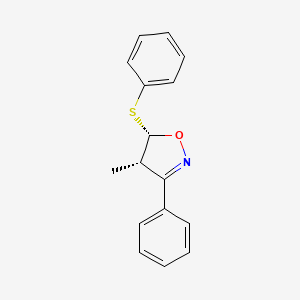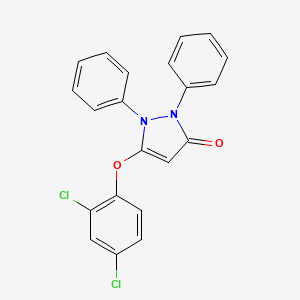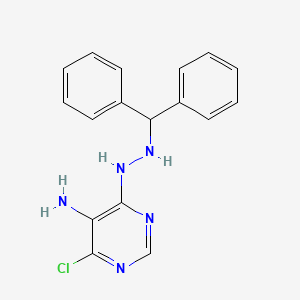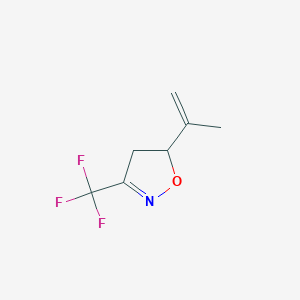
5-Amino-2-hydrazinylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-hydrazinylpentanoic acid is an organic compound that features both an amino group and a hydrazinyl group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-hydrazinylpentanoic acid typically involves the reaction of 5-aminopentanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an aqueous or alcoholic medium at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-hydrazinylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The amino and hydrazinyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-hydrazinylpentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-hydrazinylpentanoic acid involves its interaction with specific molecular targets. The amino and hydrazinyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Aminopentanoic acid: A related compound with a similar structure but lacking the hydrazinyl group.
γ-Aminobutyric acid (GABA): Another similar compound that acts as a neurotransmitter in the central nervous system.
Uniqueness
5-Amino-2-hydrazinylpentanoic acid is unique due to the presence of both amino and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
50865-98-0 |
|---|---|
Fórmula molecular |
C5H13N3O2 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
5-amino-2-hydrazinylpentanoic acid |
InChI |
InChI=1S/C5H13N3O2/c6-3-1-2-4(8-7)5(9)10/h4,8H,1-3,6-7H2,(H,9,10) |
Clave InChI |
RAVCUGHWPXUAHL-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)NN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
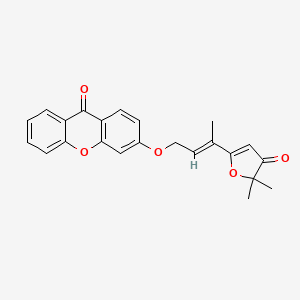
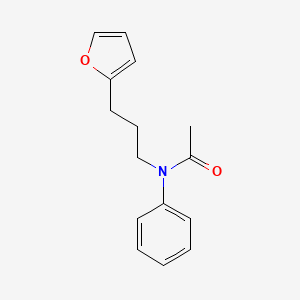
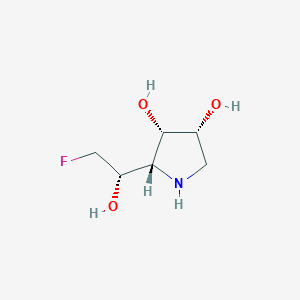

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)

![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
